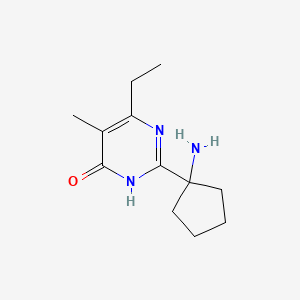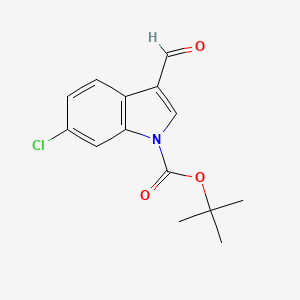![molecular formula C20H19N3O3 B2522641 N-(2-(4-fenil-1H-pirazol-1-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida CAS No. 2034417-61-1](/img/structure/B2522641.png)
N-(2-(4-fenil-1H-pirazol-1-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, causada por parásitos Leishmania transmitidos por la picadura de flebótomos, afecta a millones de personas en todo el mundo. Investigaciones recientes han identificado derivados de pirazol como posibles agentes antileishmaniales. En particular, el compuesto 13, un derivado de pirazol acoplado a hidracina, mostró una actividad antipromastigote superior contra aislados clínicos de Leishmania aethiopica. Su valor de IC50 fue significativamente menor que el de los fármacos estándar como la miltefosina y la anfotericina B desoxicolato .
Propiedades Antimaláricas
La malaria, transmitida por cepas de Plasmodium a través de la picadura de mosquitos, sigue siendo un importante problema de salud global. Los mismos derivados de pirazol acoplados a hidracina (compuestos 14 y 15) también exhibieron prometedores efectos de inhibición contra Plasmodium berghei. El compuesto 15 logró una impresionante supresión del 90,4%, destacando su potencial como agente antimalárico .
Actividad Insecticida
Los derivados de difenil-1H-pirazol con sustituyentes ciano se han investigado por sus propiedades insecticidas. Si bien no están directamente relacionados con el compuesto específico , esta investigación arroja luz sobre la clase más amplia de pirazoles. Estos compuestos se dirigen al receptor de rianodina (RyR) y pueden servir como insecticidas efectivos .
Potencial Antibacteriano
Aunque no se ha estudiado ampliamente para este compuesto, los derivados de pirazol han mostrado actividad antibacteriana. Específicamente, algunos derivados exhiben propiedades inhibitorias del crecimiento contra Staphylococcus aureus planctónico y Acinetobacter baumannii, incluidas variantes resistentes a los fármacos .
Química de Coordinación
Los ligandos N-(2-(1H-pirazol-1-il)fenil)-picolinamida (relacionados con los pirazoles) se han utilizado para preparar complejos de paladio(II) pinza NNN. Estos complejos prometen en la química de coordinación y la catálisis .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to show potent activity against various targets such as mycobacterium tuberculosis strain .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the biological functions of these targets .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anti-tubercular potential .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function or activity of the interacting molecules .
Cellular Effects
It’s possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Propiedades
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-14-25-17-8-4-5-9-18(17)26-19)21-10-11-23-13-16(12-22-23)15-6-2-1-3-7-15/h1-9,12-13,19H,10-11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJREWZSTDXHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2522559.png)
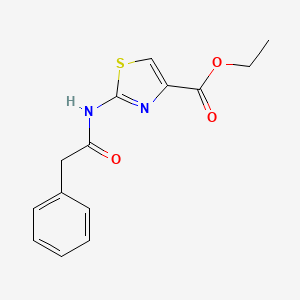
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522566.png)
![2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2522567.png)
![2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2522568.png)
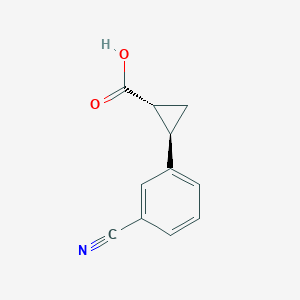

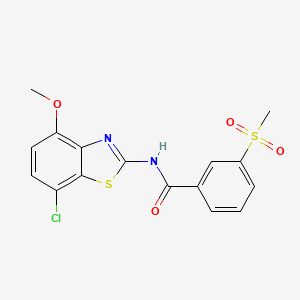

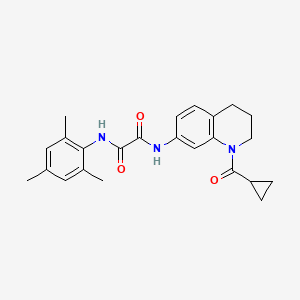
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)
